molecular formula C18H20ClNO3 B5690130 N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide

Cat. No.: B5690130
M. Wt: 333.8 g/mol
InChI Key: QSOLINCLNVELIV-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and an ethoxyphenoxyacetamide moiety.

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-4-22-14-5-7-15(8-6-14)23-11-17(21)20-18-13(3)9-12(2)10-16(18)19/h5-10H,4,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOLINCLNVELIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4,6-dimethylaniline and 4-ethoxyphenol.

    Formation of Intermediate: The 4-ethoxyphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-ethoxyphenoxy)acetyl chloride.

    Coupling Reaction: The intermediate 2-(4-ethoxyphenoxy)acetyl chloride is then reacted with 2-chloro-4,6-dimethylaniline in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It could be used in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-methylphenyl)-2-(4-ethoxyphenoxy)acetamide
  • N-(2-chloro-4,6-dimethylphenyl)-2-(4-methoxyphenoxy)acetamide
  • N-(2-bromo-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide

Uniqueness

N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethoxyphenoxyacetamide moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable target for further research and development.

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